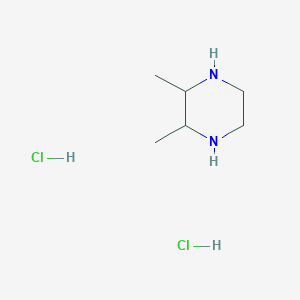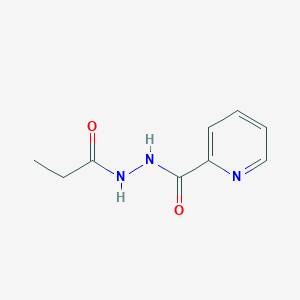![molecular formula C19H23N3O5 B12452029 N'-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B12452029.png)
N'-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a carbonyl group, and a trimethoxybenzohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with 3,4,5-trimethoxybenzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(dimethylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- 4-(4-dimethylaminophenyl)pyridine derivatives
Uniqueness
N’-{[4-(dimethylamino)phenyl]carbonyl}-3,4,5-trimethoxybenzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H23N3O5 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N'-[4-(dimethylamino)benzoyl]-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C19H23N3O5/c1-22(2)14-8-6-12(7-9-14)18(23)20-21-19(24)13-10-15(25-3)17(27-5)16(11-13)26-4/h6-11H,1-5H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
WYQSLHQHIMMUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
![3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate](/img/structure/B12451959.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
![5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12451968.png)
![4'-methoxy-N'-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12451970.png)
![N-(2-Nitrophenyl)-2-(5-{5-[(2-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-YL}naphthalen-1-YL)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12451980.png)
![2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12451988.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)


![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B12452033.png)

